4α,25-Dihydroxy Cholesterol Diacetate
Description
Properties
Molecular Formula |
C₃₁H₅₀O₅ |
|---|---|
Molecular Weight |
502.73 |
Synonyms |
(3β,4α)-Cholesta-5-ene-3,4,25-triol 3,4-Diacetate |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization for Research Applications
Strategies for the Chemical Synthesis of 4α,25-Dihydroxy Cholesterol Diacetate
A common starting material for such syntheses is cholesterol itself or plant-derived sterols like stigmasterol (B192456) or diosgenin, which can be chemically modified to yield the desired cholesterol side chain. google.comresearchgate.net The introduction of the 25-hydroxy group can be achieved by reacting a suitable sterol intermediate with a Grignard reagent, such as isopentylmagnesium bromide, followed by an acid quench. google.com
The introduction of the 4α-hydroxyl group is more complex. One approach involves the epoxidation of the cholesterol Δ⁵ double bond, followed by reductive opening of the epoxide ring. Subsequent steps are required to establish the correct stereochemistry at the C-3 and C-4 positions. The final step in the synthesis is the diacetylation of the 3β- and 4α-hydroxyl groups. This is typically accomplished using a standard acetylating agent like acetic anhydride (B1165640) in the presence of a base such as pyridine. google.com This not only yields the target compound but also serves to protect these hydroxyl groups during further synthetic manipulations.
Table 1: Illustrative Synthetic Strategy Overview
| Step | Description | Key Reagents |
| 1 | Side Chain Modification | Isopentylmagnesium Bromide |
| 2 | Introduction of 4α-OH | m-CPBA (for epoxidation), LiAlH₄ (for ring opening) |
| 3 | Diacetylation | Acetic Anhydride, Pyridine |
Synthesis of Deuterated and Other Isotopically Labeled Analogs for Mechanistic Investigations
Isotopically labeled analogs of sterols are indispensable tools for investigating the mechanisms and kinetics of biochemical reactions. arkat-usa.org The synthesis of deuterated 4α,25-Dihydroxy Cholesterol Diacetate allows researchers to trace the metabolic fate of the molecule and to elucidate enzymatic pathways without altering the compound's fundamental chemical properties.
Deuterium (B1214612) can be incorporated at specific positions in the sterol skeleton using various methods. For instance, labeled reducing agents like lithium aluminum deuteride (B1239839) (LiAlD₄) or sodium borodeuteride (NaBD₄) can be used to introduce deuterium during the reduction of ketone or epoxide intermediates. arkat-usa.org The synthesis of a deuterated analog would follow a similar pathway to the unlabeled compound, but with the substitution of a deuterated reagent at a key step. For example, using LiAlD₄ during the reductive opening of a cholesterol-derived epoxide would introduce a deuterium atom into the A-ring. arkat-usa.org
These labeled compounds are crucial for analytical applications, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. arkat-usa.orgnih.gov In MS-based studies, the known mass shift caused by the deuterium label allows for precise quantification and identification of the compound and its metabolites in complex biological samples. nih.gov A deuterated version of the closely related 7α,25-Dihydroxycholesterol is used as a stable isotope-labeled internal standard for such purposes. medchemexpress.com
Development of Related Acylated and Hydroxylated Derivatives for Structure-Activity Relationship Studies
To understand how the structure of 4α,25-Dihydroxy Cholesterol Diacetate relates to its biological function, researchers synthesize and study a variety of related derivatives. These studies, known as Structure-Activity Relationship (SAR) studies, involve systematically modifying the molecule by changing the acylation pattern or adding, removing, or changing the stereochemistry of hydroxyl groups.
Research has focused on various hydroxylated forms of cholesterol and its metabolites. For example, the stereoisomer 4β-hydroxycholesterol is a major metabolite in humans formed by the enzyme CYP3A4. nih.gov Further metabolism of this compound leads to derivatives like 4β,25-dihydroxycholesterol and 4β,27-dihydroxycholesterol. nih.gov The biological activities of these molecules are compared to their 4α-hydroxylated counterparts to understand the importance of stereochemistry at the C-4 position.
Similarly, other oxysterols, which are oxidized derivatives of cholesterol, are of significant interest. 25-hydroxycholesterol (B127956) (25-HC) is a key oxysterol that can be further metabolized by enzymes like CYP7B1 to form 7α,25-dihydroxycholesterol (7α,25-DHC). nih.govnih.gov This compound is a potent agonist for the G protein-coupled receptor GPR183 (EBI2), highlighting how the position of hydroxylation dramatically influences biological targets. medchemexpress.comtocris.comcaymanchem.com By studying these related compounds, scientists can map which structural features are critical for specific biological effects.
Table 2: Examples of Related Derivatives for SAR Studies
| Compound Name | Key Structural Difference from 4α,25-Dihydroxycholesterol | Research Focus | Citation(s) |
| 4β,25-Dihydroxycholesterol | Inverted stereochemistry at C-4 (β instead of α) | Investigating the role of C-4 stereochemistry in metabolism and activity | nih.gov |
| 7α,25-Dihydroxycholesterol | Hydroxylation at C-7α instead of C-4α | Potent agonist for GPR183, role in immune cell migration | nih.govtocris.comsigmaaldrich.com |
| 25-Hydroxycholesterol | Lacks the C-4 hydroxyl group | Precursor to other oxysterols, regulator of cholesterol homeostasis | nih.govnih.gov |
| 4β,27-Dihydroxycholesterol | C-4β hydroxylation and C-27 side-chain hydroxylation | Investigating downstream metabolism of 4β-hydroxycholesterol | nih.gov |
Production of 4α,25-Dihydroxy Cholesterol Diacetate as an Intermediate in the Synthesis of Vitamin D Analogs
4α,25-Dihydroxy Cholesterol Diacetate serves as a valuable intermediate in the chemical synthesis of novel vitamin D analogs. nih.gov The biologically active form of vitamin D, 1α,25-dihydroxyvitamin D₃ (Calcitriol), and its metabolites are crucial hormones regulating calcium metabolism, cell growth, and the immune system. nih.govmdpi.com The synthesis of analogs with modified structures is a key strategy for developing new therapeutics with improved efficacy or more specific actions. mdpi.comrsc.orggoogle.com
The metabolic pathway of vitamin D involves hydroxylation steps. An alternative pathway to the main degradation route is the 4-hydroxylation of 25-hydroxyvitamin D₃ (25D₃), which is catalyzed by the enzyme CYP3A4. nih.govnih.gov This process produces both 4α,25-dihydroxyvitamin D₃ (4α,25D₃) and its 4β epimer. mdpi.comnih.gov
To chemically synthesize these vitamin D analogs, a sterol precursor with the desired hydroxylation pattern is required. 4α,25-Dihydroxy Cholesterol Diacetate provides the correct A-ring and side-chain functionality to be converted into 4α,25D₃ and its 1α-hydroxylated derivatives. mdpi.comnih.gov The diacetate groups protect the C-3 and C-4 hydroxyls while the cholesterol A-ring is chemically opened and rearranged through a series of reactions, often involving photolysis, to form the characteristic seco-steroid structure of vitamin D. This synthetic utility makes 4α,25-Dihydroxy Cholesterol Diacetate a key building block in the development of new vitamin D-based research tools and potential therapeutics. researchgate.net
Biosynthetic and Metabolic Pathways in Model Systems
Enzymatic Formation of 4α,25-Dihydroxy Cholesterol and its Derivatives in Biological Models
The biosynthetic pathway to 4α,25-dihydroxy cholesterol originates from cholesterol and involves sequential hydroxylation steps. The primary precursor, 25-hydroxycholesterol (B127956) (25-HC), is formed from cholesterol through the action of the enzyme cholesterol 25-hydroxylase (CH25H), a non-heme, di-iron-containing enzyme located in the endoplasmic reticulum. wikipedia.orgresearchgate.netnih.gov This enzyme is notably an interferon-stimulated gene, with its expression observed in various tissues, particularly in activated immune cells like macrophages and in the liver. nih.govnih.gov
While CH25H is a key enzyme, other cytochrome P450 enzymes can also catalyze the 25-hydroxylation of cholesterol, including CYP27A1 (sterol 27-hydroxylase) and CYP46A1 (cholesterol 24-hydroxylase), although 25-HC is considered a minor product for these enzymes. researchgate.netnih.gov Furthermore, studies with recombinant human CYP3A4 have demonstrated its capability to catalyze the 25-hydroxylation of cholesterol. nih.govnih.gov
The subsequent 4α-hydroxylation step is less definitively characterized. While the 4β-isomer of hydroxycholesterol is a known product of CYP3A4/5 activity, the formation of the 4α-isomer has sometimes been attributed to non-enzymatic autoxidation. nih.govnih.gov However, evidence from analogous pathways suggests an enzymatic route is plausible. For instance, in the metabolism of vitamin D₃, the enzyme CYP3A4 has been shown to convert 25-hydroxyvitamin D₃ into both 4α,25-dihydroxyvitamin D₃ and 4β,25-dihydroxyvitamin D₃. nih.gov This suggests CYP3A4 could similarly act on 25-hydroxycholesterol to produce 4α,25-dihydroxy cholesterol.
The diacetate derivative, 4α,25-Dihydroxy Cholesterol Diacetate, is primarily described as a biochemical used for research. scbt.com In biological systems, its formation from 4α,25-dihydroxy cholesterol would require the action of acetyltransferase enzymes. Conversely, if the diacetate form is introduced into a biological model, it is readily hydrolyzed by ubiquitous esterase enzymes back to its free hydroxyl form, 4α,25-dihydroxy cholesterol.
Investigation of Enzymes (e.g., Cytochrome P450s, Hydroxylases) Involved in its Bioconversion Pathways
A specific set of enzymes is implicated in the bioconversion pathways leading to and metabolizing 4α,25-dihydroxy cholesterol. These enzymes, primarily from the hydroxylase and cytochrome P450 families, exhibit distinct substrate specificities and play crucial roles in the compound's lifecycle.
Key Enzymes in the Biosynthesis and Metabolism:
| Enzyme | Family/Class | Substrate(s) | Product(s) | Role in Pathway | Citations |
| Cholesterol 25-hydroxylase (CH25H) | Dioxygenase | Cholesterol | 25-hydroxycholesterol (25-HC) | Initial and primary hydroxylation step. | wikipedia.orgnih.govnih.gov |
| CYP3A4 | Cytochrome P450 | Cholesterol, 25-hydroxyvitamin D₃ | 25-HC, 4α,25-dihydroxyvitamin D₃, 4β,25-dihydroxyvitamin D₃ | Can contribute to 25-hydroxylation and is a likely candidate for 4α-hydroxylation. | nih.govnih.govnih.gov |
| CYP27A1 (Sterol 27-hydroxylase) | Cytochrome P450 | Cholesterol | 27-hydroxycholesterol, 25-HC (minor) | Alternative pathway for 25-HC formation. | researchgate.netnih.gov |
| CYP46A1 (Cholesterol 24-hydroxylase) | Cytochrome P450 | Cholesterol | 24S-hydroxycholesterol, 25-HC (minor) | Alternative pathway for 25-HC formation. | nih.govnih.gov |
| CYP24A1 (Vitamin D₃ 24-hydroxylase) | Cytochrome P450 | 4α,25-dihydroxyvitamin D₃ | 4α,24R,25-trihydroxyvitamin D₃ | Key metabolic enzyme for catabolism; model for 4α,25-dihydroxy cholesterol metabolism. | nih.govresearchgate.net |
| Esterases | Hydrolase | 4α,25-Dihydroxy Cholesterol Diacetate | 4α,25-Dihydroxy Cholesterol | Rapid hydrolysis of the diacetate ester in biological matrices. |
The enzyme CYP3A4 is particularly notable for its broad substrate specificity and its documented ability to hydroxylate various positions on the sterol structure. nih.gov Its role in producing both 4α and 4β isomers of dihydroxyvitamin D₃ makes it a strong candidate for the enzymatic formation of 4α,25-dihydroxy cholesterol from 25-HC. nih.gov
Metabolic Fate and Biotransformation Pathways of 4α,25-Dihydroxy Cholesterol Diacetate in Cellular and Pre-clinical Animal Models
The metabolic fate of 4α,25-Dihydroxy Cholesterol Diacetate in cellular and animal models is largely predicted by its chemical structure. Upon introduction into a biological system, the compound's acetate (B1210297) groups are susceptible to rapid cleavage.
Initial Hydrolysis: The first and most immediate metabolic step is the hydrolysis of the two ester bonds by non-specific cellular esterases. This biotransformation releases the active di-hydroxylated form, 4α,25-dihydroxy cholesterol, and two molecules of acetic acid.
Further Hydroxylation: The resulting 4α,25-dihydroxy cholesterol becomes a substrate for further enzymatic modification, primarily aimed at increasing its polarity to facilitate excretion. Drawing parallels from the metabolism of the structurally similar 4α,25-dihydroxyvitamin D₃, a key metabolic pathway involves further hydroxylation by the enzyme CYP24A1. nih.govnih.gov Research has identified 4α,24R,25-trihydroxyvitamin D₃ as the metabolite of 4α,25-dihydroxyvitamin D₃. nih.govresearchgate.net This suggests that 4α,25-dihydroxy cholesterol is likely metabolized to 4α,24,25-trihydroxycholesterol in preclinical models where analogous enzymatic machinery is active.
Other Potential Pathways: The metabolism of oxysterols can be complex. For example, 25-HC can be hydroxylated by CYP7B1 to form 7α,25-dihydroxycholesterol. nih.govnih.gov It is conceivable that 4α,25-dihydroxy cholesterol could also be a substrate for CYP7B1 or other P450 enzymes, leading to the formation of various multi-hydroxylated cholesterol derivatives as part of its biotransformation and eventual elimination.
Differential Metabolic Stability and Conversion Dynamics of Diacetate vs. Free Hydroxyl Forms in Research Matrices
The stability and conversion of 4α,25-dihydroxy cholesterol and its diacetate form are highly dependent on the chemical environment and the specific isomeric structure.
Stability of Diacetate vs. Free Hydroxyl Form: In non-biological research matrices, such as organic solvents (e.g., DMSO), the diacetate form is chemically stable. However, in biological research matrices that contain active enzymes, such as cell culture media supplemented with serum or in plasma from preclinical models, the diacetate ester is metabolically unstable. It undergoes rapid enzymatic conversion to the free hydroxyl form due to the ubiquitous presence of esterases. Therefore, in most experimental biological settings, the diacetate serves as a pro-drug that quickly delivers the free 4α,25-dihydroxy cholesterol.
Metabolic Stability of 4α- vs. 4β-Isomers: While direct comparative studies on 4α,25-dihydroxy cholesterol are limited, extensive research on the analogous vitamin D₃ metabolites provides a robust model for understanding its potential stability. A study on 4α,25-dihydroxyvitamin D₃ (the 4α-isomer) and 4β,25-dihydroxyvitamin D₃ (the 4β-isomer) revealed a significant difference in their metabolic stability. nih.gov
Finding: The 4α-isomer was found to be significantly less stable and more readily metabolized by the catabolic enzyme CYP24A1 than the 4β-isomer. nih.govnih.gov
Mechanism: Docking studies suggest the orientation of the hydroxyl group at the C4 position is critical. The 4β-hydroxyl group appears to sterically hinder a crucial hydrogen-bonding interaction between the C25-hydroxyl group of the substrate and the enzyme's active site (specifically with the amino acid Leu325). nih.govresearchgate.net This interference makes the 4β-isomer a poorer substrate for CYP24A1, thus increasing its metabolic stability.
Implication: This differential stability explains why the 4β-isomer of dihydroxyvitamin D₃ is detectable in human serum, whereas the 4α-isomer is not. nih.gov A similar principle likely applies to 4α,25-dihydroxy cholesterol, suggesting that the 4α-isomer would be more rapidly cleared from biological systems than a corresponding 4β-isomer.
Comparative Stability and Conversion Dynamics
| Compound Form | Stability in Chemical Matrix (e.g., DMSO) | Stability in Biological Matrix (e.g., Plasma) | Primary Conversion Dynamic | Basis of Instability/Metabolism | Citations |
| Diacetate Form | High | Low | Rapid hydrolysis to free diol. | Enzymatic cleavage by esterases. | |
| Free Hydroxyl (4α-isomer) | Moderate | Low | Further hydroxylation (e.g., at C24). | Susceptibility to metabolic enzymes like CYP24A1. | nih.gov |
| Free Hydroxyl (4β-isomer model) | Moderate | Higher (than 4α) | Slower rate of hydroxylation. | Steric hindrance in enzyme active site reduces metabolic rate. | nih.govresearchgate.net |
Molecular and Cellular Mechanisms of Action in Research Models
Ligand-Receptor Interactions: Focus on Nuclear Receptors (e.g., Liver X Receptors) and Other Binding Proteins
Oxysterols are well-established natural ligands for Liver X Receptors (LXRs), which are nuclear receptors that play a pivotal role in cholesterol homeostasis. nih.govnih.gov LXRs, existing as two isoforms, LXRα and LXRβ, form heterodimers with the Retinoid X Receptor (RXR) and bind to specific DNA sequences known as LXR response elements (LXREs) in the promoter regions of target genes. mdpi.com The activation of this complex by oxysterols initiates a transcriptional cascade to regulate cholesterol levels. nih.govmdpi.com
While direct binding studies on 4α,25-Dihydroxy Cholesterol Diacetate are not extensively documented, its precursor, 25-hydroxycholesterol (B127956) (25-HC), is a potent LXR agonist. nih.govnih.gov The enzymatic conversion of cholesterol to 25-HC is a key step in activating LXR-dependent pathways. nih.gov Given its structural similarity, 4α,25-dihydroxycholesterol is presumed to function as an LXR ligand, thereby mediating its biological effects through this receptor family. Research on related vitamin D3 metabolites, such as 1α,25-dihydroxyvitamin D3, also highlights the importance of the 25-hydroxyl group for receptor interaction, in that case with the Vitamin D Receptor (VDR). mdpi.comnih.gov This suggests that the side-chain hydroxylation is a critical determinant for nuclear receptor binding and activation.
Table 1: Key Nuclear Receptors and Their Oxysterol Ligands
| Receptor | Known Oxysterol Ligands | Primary Function in Lipid Metabolism |
|---|---|---|
| Liver X Receptor (LXR) α/β | 22(R)-hydroxycholesterol, 25-hydroxycholesterol, 27-hydroxycholesterol | Cholesterol efflux, transport, and excretion. nih.gov |
| Vitamin D Receptor (VDR) | 1α,25-dihydroxyvitamin D3 | Calcium homeostasis, gene regulation. mdpi.comnih.gov |
| Estrogen Receptor (ER) α | 25-hydroxycholesterol | Mediates gene expression and growth responses. plos.orgnih.gov |
Modulation of Gene Expression and Transcriptional Regulation by Oxysterol Ligands
The binding of oxysterol ligands to LXRs triggers the transcription of a suite of genes involved in managing cellular cholesterol. LXR activation by agonists like 25-HC leads to the upregulation of genes that are critical for reverse cholesterol transport. nih.gov A primary target is the ATP-binding cassette transporter A1 (ABCA1), which facilitates the efflux of cholesterol from cells to lipid-poor apolipoproteins. mdpi.comnih.gov
Furthermore, LXR activation has been shown to induce the expression of other important genes in lipid metabolism, including:
ABCG1: Another transporter that promotes cholesterol efflux to high-density lipoprotein (HDL) particles. nih.gov
Apolipoprotein E (ApoE): A key protein in the transport and clearance of lipids. nih.gov
Cholesterol 25-hydroxylase (CH25H): The enzyme that produces 25-HC, creating a positive feedback loop where the product (25-HC) can induce the expression of its own synthesizing enzyme via LXR activation. nih.gov
Conversely, oxysterols also mediate the suppression of genes involved in cholesterol synthesis. By activating the LXR pathway and other mechanisms, they downregulate key enzymes such as HMG-CoA reductase, effectively reducing de novo cholesterol production. nih.govnih.gov
Influence on Cellular Signaling Cascades and Pathway Activation
Beyond direct transcriptional regulation via nuclear receptors, oxysterols influence a variety of cellular signaling pathways. The metabolite 25-HC, a precursor to 4α,25-dihydroxycholesterol, has been shown to modulate signaling cascades independent of LXR. For instance, 25-HC can activate the integrated stress response (ISR), a cellular stress pathway, by activating the GCN2/eIF2α/ATF4 branch. nih.govresearchgate.net This response can reprogram protein translation and may contribute to the antiviral properties of some oxysterols. nih.gov
In other contexts, related oxysterols like 7α,25-dihydroxycholesterol have been implicated in modulating the p53-Akt-mTOR signaling axis, which is crucial for cell survival, growth, and autophagy. nih.gov It is plausible that 4α,25-dihydroxycholesterol could engage similar pathways, although specific research is needed. Additionally, 7α,25-dihydroxycholesterol is a highly potent agonist for the G-protein coupled receptor GPR183 (also known as EBI2), which directs immune cell migration. tocris.comsigmaaldrich.com While 25-HC does not bind GPR183, its conversion to 7α,25-HC is a critical step in this signaling pathway. nih.gov
Effects on Intracellular Cholesterol Homeostasis and Lipid Metabolism in Cell Culture Models
The primary role of oxysterols like 4α,25-dihydroxycholesterol in cell culture models is the maintenance of cholesterol balance. They achieve this through a coordinated regulation of cholesterol influx, efflux, synthesis, and storage. nih.gov
A key mechanism for managing excess intracellular cholesterol is its esterification into cholesteryl esters, a process catalyzed by Acyl-CoA: cholesterol acyltransferase (ACAT). nih.gov These esters are then stored in lipid droplets. Oxysterols, including 25-HC, can enhance this process by activating ACAT. nih.gov
Simultaneously, as LXR agonists, these compounds robustly induce the expression of the cholesterol efflux transporter ABCA1. mdpi.comnih.gov The upregulation of ABCA1 is a cornerstone of reverse cholesterol transport, the process by which peripheral cells export excess cholesterol to be transported back to the liver for excretion. nih.govnih.gov The dual action of promoting esterification for storage and efflux for removal provides a powerful system for preventing cellular cholesterol overload.
Table 2: Research Findings on Oxysterol-Mediated Regulation of Key Proteins
| Protein | Regulating Oxysterol | Effect in Cell Culture Models | Implied Function |
|---|---|---|---|
| ABCA1 | 25-hydroxycholesterol (LXR Agonist) | Upregulation of mRNA and protein expression. mdpi.comnih.gov | Increased cholesterol efflux from cells. nih.gov |
| ACAT1 | 25-hydroxycholesterol | Enhanced activity. nih.gov | Increased esterification of cholesterol for storage. nih.gov |
| SREBP-2 | 25-hydroxycholesterol | Attenuated proteolytic processing. nih.govnih.gov | Downregulation of cholesterol biosynthesis. nih.gov |
| HMG-CoA Reductase | 7α,25-dihydroxycholesterol | Suppression of activity. hmdb.ca | Reduced de novo cholesterol synthesis. nih.gov |
Cholesterol is a fundamental component of eukaryotic cell membranes, where it modulates fluidity, thickness, and the formation of specialized lipid domains. nih.govnih.gov Oxysterols can alter these properties. Studies on 25-HC show that its inclusion in lipid bilayers can inhibit the lipid-condensing effect of cholesterol, making the membrane less rigid. mdpi.com This alteration in the physical properties of the membrane can affect the function of embedded proteins and influence processes like viral entry. mdpi.com
Investigations into Receptor-Independent Cellular Effects of Oxysterols
While many actions of oxysterols are mediated by nuclear receptors like LXR, there is evidence for receptor-independent effects. As mentioned, 25-HC can activate the integrated stress response (ISR) independently of LXR and Sterol-Response Element-Binding Proteins (SREBPs). nih.govresearchgate.net This activation appears to result from metabolic stress, such as the generation of oxidative stress or amino acid depletion. nih.gov
Another potential receptor-independent mechanism is the direct physical alteration of cell membranes. By inserting into the lipid bilayer, oxysterols can change membrane fluidity and organization. mdpi.com These biophysical changes can directly impact the function of membrane-bound enzymes and ion channels and trigger cellular responses without the need for a specific receptor interaction. mdpi.comnih.gov For example, changes in membrane cholesterol content have been shown to modify the structure and activation of the Nav1.7 sodium channel. biorxiv.org These findings suggest that oxysterols can exert biological effects through a combination of receptor-mediated genomic actions and direct, non-genomic interactions with cellular membranes and stress pathways.
Role in Biological Processes and Cellular Physiology Mechanistic Studies in Non Human Systems
Impact on Immune Cell Function and Inflammatory Responses in In Vitro Models
Oxysterols, particularly 25-hydroxycholesterol (B127956) (25-HC), are potent modulators of immune cell function and inflammatory responses. mdpi.comnih.govnih.govnih.gov In various in vitro models, 25-HC has demonstrated both pro- and anti-inflammatory effects, depending on the cellular context and stimulus. mdpi.comnih.govnih.gov
One of the key mechanisms of action is through the regulation of sterol regulatory-element binding proteins (SREBPs). By inhibiting the activation of SREBPs, 25-HC can suppress the transcription of pro-inflammatory cytokines like IL-1β and restrain inflammasome activity. mdpi.comnih.govnih.gov For instance, in macrophages stimulated with lipopolysaccharide (LPS), the production of 25-HC acts as a negative feedback mechanism to control inflammation. mdpi.comnih.gov Macrophages are a major source of 25-HC in response to Toll-like receptor (TLR) activation. nih.gov This oxysterol can then influence the differentiation of monocytes into macrophages, suggesting a role in regulating the population of these key innate immune cells. nih.gov
Furthermore, 25-HC and its derivative 7α,25-dihydroxycholesterol (7α,25-DHC) are involved in directing the migration of immune cells. nih.govfrontiersin.orgresearchgate.net 7α,25-DHC is a natural ligand for the G protein-coupled receptor EBI2 (GPR183), which is crucial for the positioning of B cells, T cells, and dendritic cells within secondary lymphoid organs, thereby orchestrating adaptive immune responses. frontiersin.orgresearchgate.net In B lymphocytes, 25-HC has been shown to inhibit IL-2-mediated activation and reduce the production of IgA antibodies. nih.gov
Conversely, under certain conditions, 25-HC can promote inflammation. It has been shown to induce the secretion of pro-inflammatory cytokines such as IL-1β and IL-6 in macrophage cell lines. nih.gov In glioblastoma models, tumor-derived 25-HC can act as a chemotactic signal to recruit monocytes, which can then contribute to the tumor microenvironment as tumor-associated macrophages. nih.gov
Table 1: Effects of 25-HC on Immune Cells in In Vitro Models
| Cell Type | Effect | Mechanism of Action |
|---|---|---|
| Macrophages | Anti-inflammatory | Inhibition of SREBP activation, suppression of IL-1β and inflammasome activity. mdpi.comnih.govnih.gov |
| Macrophages | Pro-inflammatory | Induction of IL-1β and IL-6 secretion. nih.gov |
| B Lymphocytes | Inhibitory | Inhibition of IL-2 mediated activation, reduced IgA production. nih.gov |
| Monocytes | Chemotactic | Recruitment towards glioblastoma cells. nih.gov |
Modulation of Antiviral Signaling Pathways and Cellular Defense Mechanisms in Cellular Systems
The production of 25-hydroxycholesterol is a key component of the innate antiviral immune response. nih.gov The gene encoding the enzyme responsible for its synthesis, Cholesterol-25-hydroxylase (CH25H), is an interferon-stimulated gene (ISG). mdpi.comnih.gov Upon viral infection, the production of interferons rapidly induces the expression of CH25H, leading to an accumulation of 25-HC that exerts broad antiviral activity against a range of enveloped and non-enveloped viruses. mdpi.comnih.govmdpi.comnih.gov
The antiviral mechanisms of 25-HC are multifaceted. A primary mode of action is the modulation of cellular membranes. By affecting cholesterol metabolism and distribution, 25-HC can alter the properties of cellular membranes, thereby inhibiting the fusion of the viral envelope with the host cell membrane, a critical step for the entry of many viruses. mdpi.comfrontiersin.org For instance, in studies involving SARS-CoV-2, 25-HC was shown to block membrane fusion, and fluorescently-labeled 25-HC was observed to localize to late endosomes and lysosomes, where it caused an accumulation of unesterified cholesterol. frontiersin.org
Another significant antiviral mechanism involves the suppression of host cholesterol biosynthesis by inhibiting SREBP processing. frontiersin.orgresearchgate.net Many viruses rely on the host cell's lipid synthesis machinery to create replication complexes and assemble new virions. By depleting the cellular pool of cholesterol, 25-HC can effectively starve the virus of essential building blocks for its replication. frontiersin.org
Additionally, 25-HC can activate other cellular defense pathways. In murine cytomegalovirus (MCMV)-infected bone marrow-derived macrophages (BMDMs), 25-HC was found to activate the integrated stress response pathway to exert its antiviral functions. mdpi.com
Influence on Cellular Growth, Proliferation, and Apoptosis Mechanisms in Model Cell Lines
Oxysterols, including 25-HC and its derivatives, have been shown to significantly influence cell viability, proliferation, and apoptosis in various model cell lines, including both normal and cancerous cells. mdpi.com
In several cancer cell lines, 25-HC has demonstrated anti-proliferative and pro-apoptotic effects. For example, oxysterols in the micromolar range can inhibit the proliferation of glioblastoma, breast, and prostate cancer cells. nih.gov The mechanism often involves the activation of the intrinsic mitochondrial apoptotic pathway. In BE(2)-C human neuroblastoma cells, 25-HC was shown to induce apoptosis by increasing the Bax/Bcl-2 ratio, reducing the mitochondrial membrane potential, and activating caspases-9 and -3. nih.gov Similarly, 7α,25-DHC induced apoptosis in L929 mouse fibroblast cells by upregulating pro-apoptotic molecules like Bax and Bad, leading to the activation of caspase-9 and caspase-3. mdpi.comnih.gov This process, termed oxiapoptophagy, involves a combination of apoptosis, oxidative stress, and autophagy. mdpi.comresearchgate.net
However, the effects of 25-HC on cell proliferation can be context-dependent. In certain cancer cells, 25-HC has been shown to promote proliferation. In MCF7 breast cancer and BG-1 ovarian cancer cells, 25-HC was found to activate estrogen receptor α (ERα), leading to increased cell growth, an effect that could be blocked by an ER antagonist. nih.gov
In non-cancerous cell lines, 25-HC has also been shown to trigger apoptosis. Studies in the 158N oligodendrocyte cell line showed that 25-HC altered cell morphology and induced apoptosis, an effect that appeared to be independent of the liver X receptor (LXR). nih.gov
Table 2: Effects of 25-HC and 7α,25-DHC on Cellular Growth and Apoptosis
| Cell Line | Compound | Effect | Mechanism |
|---|---|---|---|
| Glioblastoma, Breast, Prostate Cancer | 25-HC | Inhibition of proliferation | LXR-mediated pathways interfering with cholesterol metabolism. nih.gov |
| BE(2)-C Neuroblastoma | 25-HC | Apoptosis induction | Activation of intrinsic mitochondrial pathway (↑Bax/Bcl-2, ↓MMP, ↑caspase-9/3). nih.gov |
| L929 Fibroblast | 7α,25-DHC | Oxiapoptophagy (Apoptosis, Oxidative Stress, Autophagy) | Upregulation of Bax/Bad, activation of caspase-9/3. mdpi.comnih.gov |
| MCF7 Breast Cancer, BG-1 Ovarian Cancer | 25-HC | Proliferation | Activation of Estrogen Receptor α (ERα). nih.gov |
Investigations in Specific Cell Lines and Primary Cell Cultures for Elucidating Mechanistic Insights
The multifaceted roles of 25-HC and its metabolites have been elucidated through studies in a variety of specific cell lines and primary cell cultures. These models have been instrumental in dissecting the molecular pathways modulated by these oxysterols.
Macrophages: Primary bone marrow-derived macrophages (BMDMs) and macrophage cell lines (e.g., THP-1) have been crucial in understanding the role of 25-HC in inflammation and innate immunity. Studies in these cells have shown that LPS stimulation upregulates CH25H, leading to 25-HC production, which in turn suppresses SREBP2 activation and subsequent inflammasome-mediated IL-1β production. mdpi.commdpi.com Lipid-loaded peritoneal macrophages from hypercholesterolemic mice have been used to show that 25-HC can amplify inflammatory responses by altering cholesterol accessibility in the plasma membrane and enhancing TLR4 signaling. nih.gov
Glioblastoma Cell Lines (e.g., GM133): Research using these cells has demonstrated that they can synthesize and secrete 25-HC, which acts as a chemoattractant for monocytes via the EBI2 receptor, potentially contributing to the recruitment of tumor-associated macrophages. nih.gov
Fibroblast Cell Lines (e.g., L929): L929 mouse fibroblasts have been used as a model to study oxysterol-induced cell death. In these cells, 7α,25-DHC was shown to cause a form of cell death known as oxiapoptophagy, involving apoptosis, oxidative stress, and autophagy, regulated by the GPR183 receptor. mdpi.comresearchgate.net
Neuronal Cell Lines (e.g., CATH.a, BE(2)-C): The murine CATH.a neuronal cell line was used to show that 25-HC impairs cholesterol biosynthesis by downregulating key enzymes like HMG-CoA reductase. researchgate.net Human BE(2)-C neuroblastoma cells have provided insights into the pro-apoptotic mechanisms of 25-HC in neuronal cells, highlighting the activation of the mitochondrial pathway. nih.gov
Primary B and T Lymphocytes: Studies with primary immune cells have been essential to define the role of the 7α,25-DHC/EBI2 axis in adaptive immunity. These studies have shown that gradients of 7α,25-DHC are critical for guiding the migration and positioning of B and T cells in lymphoid tissues, which is necessary for mounting effective antibody responses. frontiersin.orgresearchgate.net
Studies in Pre-clinical Animal Models for Investigating In Vivo Mechanistic Roles (e.g., Sterol Homeostasis, Immune Modulation)
While direct in vivo studies on 4α,25-Dihydroxy Cholesterol Diacetate are not available, research using preclinical animal models, primarily knockout mice for the CH25H enzyme (Ch25h-/-), has provided significant insights into the physiological roles of its precursor, 25-HC.
Immune Modulation: Ch25h-/- mice have been instrumental in confirming the in vivo importance of the 25-HC/7α,25-DHC axis in adaptive immunity. These mice exhibit defective B cell positioning and impaired T cell-dependent plasma cell responses, phenocopying mice deficient in the EBI2 receptor. frontiersin.orgresearchgate.net This demonstrates that the enzymatic production of these oxysterols is essential for generating the chemotactic gradients that organize immune responses in lymphoid organs. frontiersin.orgresearchgate.net In models of intestinal immunity, dietary cholesterol was shown to increase 25-HC levels in Peyer's patches, which in turn restrained IgA plasma cell differentiation by suppressing SREBP2 in germinal center B cells. nih.gov
Sterol Homeostasis: Interestingly, despite the potent effects of 25-HC on SREBP processing and cholesterol synthesis in vitro, Ch25h-/- mice regulate fatty acid and cholesterol metabolism normally under basal conditions. nih.gov This suggests that while 25-HC is a powerful regulator, other homeostatic mechanisms may compensate for its absence in a whole-animal context. nih.gov However, in response to an inflammatory challenge, such as an injection of LPS, wild-type mice show marked increases in serum and tissue 25-HC levels, indicating its primary role is likely in the context of an immune response rather than basal metabolism. nih.gov
Inflammatory Disease Models: In a mouse model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, deficiency in Ch25h led to significantly attenuated disease. frontiersin.orgresearchgate.net This was attributed to the critical role of oxysterols in recruiting leukocytes, particularly activated T cells, into the inflamed central nervous system. frontiersin.orgresearchgate.net Conversely, in a model of acute lung injury, the administration of 25-HC reduced immune cell infiltration and inflammation. mdpi.com This highlights the context-dependent nature of 25-HC's immunomodulatory functions in vivo.
Analytical Methodologies for Detection and Quantification in Research
Development and Validation of Chromatographic Techniques (e.g., HPLC, GC, SFC) for Oxysterol Analysis
Chromatography is the cornerstone of oxysterol analysis, providing the necessary separation of analytes from complex matrix components and from each other prior to detection. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are the primary techniques employed. nih.govbenthamdirect.com
High-Performance Liquid Chromatography (HPLC): Reversed-phase (RP) HPLC is the most common liquid-based separation method for oxysterols. aston.ac.uk It is often coupled with mass spectrometry and is noted for its robustness. aston.ac.uk Typical stationary phases include C18 or C8 columns, which separate compounds based on their hydrophobicity. aston.ac.ukresearchgate.net For instance, a method for analyzing 4α- and 4β-hydroxycholesterol used a Waters HSS T3 C18 reversed-phase column. nih.gov The development of a novel HPLC method for analyzing various statins was validated using a Venusil XBP C18 column, demonstrating linearity with a correlation coefficient (R²) of 0.9999. nih.gov While normal-phase (NP) LC can offer good resolution for isomers, RP-HPLC is generally preferred for its compatibility with the aqueous-organic mobile phases used in electrospray ionization mass spectrometry. aston.ac.uknih.gov
Gas Chromatography (GC): GC coupled with mass spectrometry (GC-MS) is often considered a 'gold standard' for oxysterol analysis due to its high resolving power. nih.govnih.gov Before analysis, oxysterols must be derivatized to increase their volatility and thermal stability, typically by converting hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers. nih.govnih.gov GC methods can achieve fast run times, with some analyses completed in under 8.5 minutes. nih.gov For the challenging separation of stereoisomers, chiral stationary phases, such as those based on derivatized cyclodextrins, are essential. gcms.cznih.govchromatographyonline.com
Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful alternative to both GC and HPLC, particularly for separating isomers. nih.govaston.ac.uk This technique uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. mdpi.com The low viscosity and high diffusivity of supercritical CO2 allow for faster and more efficient separations compared to HPLC. mdpi.comacs.org SFC is well-suited for chiral separations in the pharmaceutical industry and can effectively separate both chiral and achiral compounds under normal-phase conditions. mdpi.comacs.org Optimized SFC methods have been successfully developed for the separation of mixtures containing both single- and double-hydroxylated cholesterols, including various stereoisomers. nih.govacs.org
| Technique | Typical Stationary Phase | Common Mobile/Carrier Phase | Key Advantages | Considerations |
|---|---|---|---|---|
| HPLC (RP) | C18, C8 aston.ac.uknih.gov | Acetonitrile/Water or Methanol/Water gradients nih.govnih.gov | Robust, highly compatible with MS, good for complex samples. aston.ac.uk | May require derivatization for sensitivity; long run times for isomer separation. nih.gov |
| GC | Phenylmethyl polysiloxane; Chiral phases (e.g., Chirasil-L-Val) nih.govnih.gov | Helium, Hydrogen nih.govuin-alauddin.ac.id | High resolution, established methods, fast run times. nih.govnih.gov | Requires derivatization; not suitable for thermally labile compounds. mdpi.com |
| SFC | Chiral columns (e.g., polysaccharide-based) acs.org | Supercritical CO2 with organic modifiers (e.g., methanol, ethanol) acs.org | Fast analysis, excellent for isomer/chiral separation, reduced organic solvent use. mdpi.comacs.org | Newer technology, requires specialized instrumentation. mdpi.com |
Method validation is performed according to established guidelines, assessing parameters such as linearity, limits of detection (LOD) and quantification (LOQ), accuracy, precision (intra- and inter-day), recovery, and stability. nih.govnih.govmdpi.comsemanticscholar.org For example, a validated GC-MS method for oxysterols reported within-day and between-day precision CVs between 2.1-10.8% and 2.3-12.1%, respectively, with recoveries ranging from 93.1% to 118.1%. nih.gov
Mass Spectrometry-Based Approaches (e.g., GC-MS, LC-MS/MS, Isotope Dilution Mass Spectrometry) for Precise Quantification
Mass spectrometry (MS) is the definitive tool for the sensitive and specific quantification of oxysterols due to their low abundance. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS remains a benchmark for oxysterol quantification. nih.gov After chromatographic separation and derivatization, compounds are typically ionized using electron impact (EI) or chemical ionization (CI). nih.govuin-alauddin.ac.id Selected Ion Monitoring (SIM) or tandem MS (MS/MS) in Multiple Reaction Monitoring (MRM) mode is used to enhance selectivity and achieve detection limits in the picogram-per-milliliter range. nih.govnih.govnih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the most widely used platform for high-throughput oxysterol analysis. nih.govaston.ac.uk It offers simplified sample work-up compared to GC-MS. nih.gov Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization sources. nih.govnih.gov While underivatized oxysterols can be detected, sensitivity is often poor. nih.govacs.org Therefore, derivatization to introduce a readily ionizable group is common. acs.org High-resolution mass spectrometry (HR-MS) can sometimes be used to quantify underivatized oxysterols by detecting stable sodium adducts, avoiding the need for derivatization. nih.gov Quantification is typically performed using tandem quadrupole mass spectrometers in MRM mode, which provides excellent sensitivity and specificity by monitoring specific precursor-to-product ion transitions. nih.govaston.ac.uk
Isotope Dilution Mass Spectrometry (ID-MS): ID-MS is the gold standard for accurate quantification. diva-portal.org This method involves adding a known amount of a stable isotope-labeled internal standard (e.g., deuterium-labeled) for each analyte at the earliest stage of sample preparation. nih.govnih.govdiva-portal.org This internal standard behaves identically to the endogenous analyte throughout extraction, derivatization, and ionization, correcting for any sample loss or matrix effects. mdpi.comdiva-portal.org The ratio of the signal from the endogenous analyte to the signal from the isotope-labeled standard is used for quantification, yielding highly accurate and precise results. nih.govdiva-portal.org
| Parameter | GC-MS | LC-MS/MS |
|---|---|---|
| Ionization Source | Electron Impact (EI), Chemical Ionization (CI) nih.govuin-alauddin.ac.id | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) nih.govnih.gov |
| Mass Analyzer | Quadrupole, Ion Trap | Tandem Quadrupole (QqQ), Orbitrap (HR-MS) nih.govnih.gov |
| Scan Mode | Selected Ion Monitoring (SIM), Multiple Reaction Monitoring (MRM) nih.govnih.gov | Multiple Reaction Monitoring (MRM), Full Scan (HR-MS) nih.govnih.gov |
| Quantification | Isotope Dilution nih.govdntb.gov.ua | Isotope Dilution nih.govdiva-portal.org |
| Sensitivity | pg/mL range nih.gov | pg/mL to ng/mL range nih.govnih.gov |
Sample Preparation and Derivatization Strategies for Oxysterol Isolation from Complex Biological Matrices
Effective sample preparation is critical to remove interferences and enrich the low-abundance oxysterols from complex biological matrices like plasma, tissues, or cells. aston.ac.ukdiva-portal.org The process typically involves extraction, saponification (for total oxysterol measurement), and derivatization.
Extraction: The first step is to extract lipids from the sample. This is commonly achieved through liquid-liquid extraction (LLE) using solvents like n-hexane or methyl-tert-butyl ether, or through solid-phase extraction (SPE). nih.govnih.gov SPE, using cartridges like C18 or specialized lipid-extraction sorbents, can offer cleaner extracts and better reproducibility. diva-portal.orgnih.gov To prevent artificial oxidation of cholesterol during sample handling, an antioxidant such as butylated hydroxytoluene (BHT) is almost always added. nih.govnih.gov
Saponification: Oxysterols in biological systems exist in both free and esterified forms. To measure the total concentration, a saponification (alkaline hydrolysis) step using a strong base like potassium hydroxide (B78521) (KOH) in ethanol (B145695) is required to cleave the fatty acid esters and release the free oxysterols. nih.govnih.gov If only the free, biologically active fraction is of interest, this step is omitted. nih.gov
Derivatization: Derivatization is a key strategy to improve the analytical properties of oxysterols, enhancing their volatility for GC or their ionization efficiency for LC-MS. nih.gov
For GC-MS: Silylation, creating trimethylsilyl (TMS) ethers, is the standard derivatization method. nih.gov
For LC-MS: A variety of reagents are used to introduce a permanently charged or easily protonated group, which dramatically enhances the ESI-MS signal. acs.orgproquest.com Girard P reagent is widely used as it adds a permanently charged quaternary ammonium (B1175870) group to oxosteroids (formed after an initial enzymatic oxidation step), improving sensitivity by over 1000-fold. acs.orgresearchgate.net Other successful derivatization reagents include picolinic acid and N,N-dimethylglycine, which also create derivatives with predictable and strong MS signals. nih.govnih.govproquest.com
| Reagent | Target Functional Group | Analytical Technique | Advantage | Reference |
|---|---|---|---|---|
| N-Methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) | Hydroxyl | GC-MS | Increases volatility and thermal stability. | nih.gov |
| Girard P Reagent | Ketone (after oxidation of 3β-hydroxyl) | LC-MS/MS | Adds permanent positive charge, dramatically improves ESI signal and fragmentation. | nih.govacs.orgcaymanchem.com |
| Picolinic Acid | Hydroxyl | LC-MS/MS | Forms picolinyl esters with intense [M+H]+ signals. | nih.gov |
| N,N-Dimethylglycine | Hydroxyl | LC-MS/MS | Easily formed derivatives with predictable ESI fragments and good chromatographic resolution. | proquest.com |
Methodologies for Stereoisomer Separation and Characterization
The separation of stereoisomers (enantiomers and diastereomers) is one of the most significant challenges in sterol analysis, as isomers often have identical mass spectra and distinct biological activities. acs.orgnih.gov For example, 4α-hydroxycholesterol is a non-enzymatic autooxidation product, whereas its stereoisomer 4β-hydroxycholesterol is formed enzymatically by CYP3A enzymes, making their distinct quantification essential. nih.govnih.gov
Chromatographic separation is critical, as MS/MS often cannot differentiate between co-eluting isomers. nih.govcsic.es Chiral chromatography is the primary strategy to resolve these compounds.
Chiral GC: Capillary GC columns with chiral stationary phases, such as derivatized cyclodextrins, are highly effective for separating enantiomers and diastereomers of various compounds, including sterols. gcms.cznih.govchromatographyonline.comlibretexts.org
Chiral HPLC and SFC: For LC-based methods, polysaccharide-based chiral stationary phases (e.g., Lux Cellulose, Lux Amylose) are screened to achieve separation. acs.orgcsic.es Method development involves optimizing the mobile phase composition (e.g., mixtures of acetonitrile, ethanol, isopropanol, and water) and column temperature. csic.es SFC, in particular, has shown great promise for complex enantioseparations, often providing faster analysis times than HPLC. acs.org
A successful UHPLC-MS method was developed to separate 4α-OHC from 4β-OHC using a standard C18 column by carefully optimizing the mobile phase and gradient, demonstrating that chiral columns are not always a prerequisite if sufficient method development is undertaken. nih.gov However, for complex mixtures with multiple stereoisomers, such as those containing two or more chiral centers, dedicated chiral columns are generally required. csic.es
Structure Activity Relationships and Rational Design of Analogs
Systematic Modification of the Sterol Skeleton for Probing Biological Activity
The biological activity of sterols is intrinsically linked to their three-dimensional structure. Systematic modification of the sterol skeleton is a cornerstone of medicinal chemistry, aimed at elucidating the structural requirements for biological function and developing analogs with enhanced or modified activities. researchgate.net Differences in sterol biosynthesis pathways between organisms, such as the production of ergosterol (B1671047) in fungi versus cholesterol in humans, present opportunities for designing selective drugs. nih.govnih.gov
Modifications to the sterol nucleus and side chain can dramatically alter biological activity. For instance, research into inhibitors of sterol 14α-demethylase (SDM) and sterol C24-methyltransferase (24-SMT), enzymes critical in fungal and protozoan sterol synthesis, has yielded potent and selective compounds. researchgate.netnih.gov The synthesis of analogs with altered ring structures or side chains helps in mapping the binding pocket of target enzymes. For example, the introduction of a cyclopropyl (B3062369) group at the C14α position has been explored to create mechanism-based inactivators. researchgate.net
Similarly, studies on oxysterols, which are oxidized derivatives of cholesterol, demonstrate how small changes to the sterol core can lead to significant changes in their ability to regulate lipid metabolism and other cellular processes. The synthesis of compounds like (25R)-3β,26-dihydroxy-5α-cholest-8(14)-en-15-one and its analogs has been instrumental in understanding the inhibition of sterol synthesis. nih.gov These studies often involve multi-step chemical syntheses starting from natural products like diosgenin, allowing for precise control over the stereochemistry and functionalization of the sterol skeleton. nih.gov
The table below summarizes key modifications on the sterol skeleton and their observed impact on the biological activity of target enzymes.
| Sterol Analog/Modification | Target Enzyme/Process | Observed Biological Activity/Finding | Reference |
|---|---|---|---|
| 14α-methylenecyclopropyl-Δ7-24,25-dihydrolanosterol (MCP) | Sterol 14α-demethylase (SDM) | Acts as a suicide substrate for Trypanosoma cruzi SDM and a competitive inhibitor for Trypanosoma brucei SDM. | researchgate.net |
| Aldehyde 10 and Epoxide 11 (analogs of 32-oxiranyllanost-7-en-3β-ol) | Total cholesterol and lathosterol (B1674540) biosynthesis | Inhibited biosynthesis by >89% at 10 μM concentration, with Ki values of 3 and 0.61 μM, respectively. | nih.gov |
| (25R)-3β,26-Dihydroxy-5α-cholest-8(14)-en-15-one | HMG-CoA Reductase and Sterol O-Acyltransferase | Highly active in suppressing HMG-CoA reductase levels and inhibiting cholesterol esterification. | nih.gov |
| Ergosterol Peroxide Analogs | Antiproliferation in breast cancer cells | Showed promising anti-proliferation activity against triple-negative breast cancer models. | rsc.org |
Investigation of the Role of Acetate (B1210297) Groups in Ligand-Receptor Binding and Cellular Uptake
Acetylation is a critical modification that can influence a sterol's physical properties, its interaction with receptors, and its transport across cellular membranes. In yeast, a reversible sterol acetylation cycle operating in the endoplasmic reticulum (ER) has been identified. nih.govnih.gov This cycle involves the acetyltransferase ATF2 and the deacetylase SAY1. nih.gov
The addition of acetate groups generally increases the lipophilicity of the sterol molecule. This modification can serve as a signal for the export of sterols out of the cell. nih.gov For instance, in Saccharomyces cerevisiae, both cholesterol and the steroid precursor pregnenolone (B344588) can be acetylated, and this modification signals for their export into the culture media. nih.gov This suggests that acetylation can be a key step in a "proofreading" or detoxification pathway, where foreign or excess sterols are modified for removal. nih.gov
Conversely, the removal of acetate groups by deacetylases is necessary for retaining the sterol within the cell for its structural or signaling functions. The balance between acetylation and deacetylation thus controls the cellular fate of sterols. nih.gov From a drug design perspective, manipulating the acetylation state of a sterol analog could be a strategy to control its cellular concentration and duration of action. For example, an acetylated analog might have improved membrane permeability but would require intracellular deacetylation to become active, making it a potential prodrug. The presence of the diacetate groups on 4α,25-Dihydroxy Cholesterol suggests it may be designed for efficient cellular uptake, with subsequent enzymatic removal of the acetate groups to release the active dihydroxy cholesterol form.
Computational Modeling and Molecular Dynamics Simulations for Ligand-Target Interactions
Computational methods are powerful tools for investigating the interactions between sterol ligands and their protein targets at an atomic level. numberanalytics.com Molecular dynamics (MD) simulations and molecular mechanics calculations can predict binding affinities and reveal the structural basis for ligand specificity. numberanalytics.comnih.gov These techniques allow researchers to visualize how a ligand like 4α,25-Dihydroxy Cholesterol Diacetate might fit into a binding pocket and which specific amino acid residues are critical for the interaction. nih.gov
For example, computational studies on the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is involved in cholesterol transport, have successfully predicted the binding affinities of various sterol ligands, matching experimental results. nih.gov These models highlight the importance of hydrogen bonding, typically involving the 3β-hydroxyl group of the sterol, in stabilizing the ligand-protein complex. nih.gov Such studies can also identify key residues; for instance, mutations in residues like Leu213 at the mouth of the NPC1L1 binding pocket were computationally shown to affect sterol access. nih.gov
MD simulations are also used to study the dynamic nature of these interactions, showing how proteins change conformation upon ligand binding. acs.orgacs.org Recent work on the SREBP cleavage-activating protein (SCAP), a key sensor in cholesterol homeostasis, used a combination of coarse-grained and all-atom MD simulations to elucidate how cholesterol binding induces conformational changes that facilitate interactions with other regulatory proteins like INSIG. acs.orgacs.orgresearchgate.net These computational approaches can guide the rational design of new analogs by predicting how structural modifications would affect binding and, consequently, biological activity. numberanalytics.com
| Computational Method | System Studied | Key Finding | Reference |
|---|---|---|---|
| Molecular Mechanics Poisson Boltzmann Surface Area (MM-PBSA) | Various sterol ligands with NPC1L1-NTD | Calculated binding affinities agreed well with experimental data, highlighting the role of the 3'-β-hydroxy group in hydrogen bonding. | nih.gov |
| Molecular Dynamics (MD) Simulations | Cholesterol with DPPC phospholipid bilayers | Demonstrated that increasing cholesterol concentration leads to higher lipid order and decreased membrane area per lipid. | nih.gov |
| Coarse-Grained and Atomistic MD Simulations | SCAP-INSIG protein complex with cholesterol | Identified a novel cholesterol binding pocket in the luminal domain of SCAP and showed that ligand binding induces conformational changes crucial for dimerization. | acs.orgacs.org |
| PocketMiner and MD Simulations | SCAP protein and cholesterol | Predicted potential cholesterol binding sites in the sterol-sensing domain and luminal domain of SCAP. | acs.orgacs.org |
Development of Chemical Probes for Receptor Deconvolution and Pathway Mapping
Chemical probes are essential tools in chemical biology for identifying the molecular targets of bioactive compounds and mapping their associated biological pathways. nih.govnih.govmskcc.org A chemical probe is typically a modified version of a bioactive molecule, such as 4α,25-Dihydroxy Cholesterol Diacetate, that has been functionalized with a reporter tag (e.g., a fluorophore or biotin) or a reactive group for covalent labeling. nih.govresearchgate.net
The design of a high-quality chemical probe is challenging. The modification must not significantly disrupt the molecule's original biological activity or its ability to bind to its intended target. nih.govresearchgate.net Once a suitable probe is developed, it can be used in a variety of experiments. For instance, probes with fluorescent tags can be used in live-cell imaging to determine the subcellular localization of the target protein. rsc.org Probes with affinity tags like biotin (B1667282) can be used in pull-down assays coupled with mass spectrometry to isolate and identify binding partners from complex cell lysates, a process known as target deconvolution. researchgate.netcriver.com
The development of ergosterol peroxide probes, for example, has allowed researchers to study its anticancer activity and determine that it accumulates in the endoplasmic reticulum. rsc.org Similarly, various chemical probes have been designed to modulate enzymes in the sterol biosynthesis pathway, helping to connect these targets to viral replication cycles. researchgate.net This strategy of using pathway-specific probes allows for a systematic dissection of complex biological processes and validation of new drug targets. nih.govresearchgate.net The creation of a probe based on 4α,25-Dihydroxy Cholesterol Diacetate would be a logical next step to definitively identify its cellular receptors and elucidate its mechanism of action.
Future Directions and Emerging Research Avenues
Integration with Multi-Omics Approaches (e.g., Lipidomics, Proteomics, Transcriptomics)
The integration of 4α,25-Dihydroxy Cholesterol Diacetate into multi-omics workflows presents a powerful strategy to elucidate its biological functions. Such approaches can provide a holistic view of the molecular changes induced by this compound.
Lipidomics: Targeted lipidomic analyses are crucial for understanding the metabolic fate of 4α,25-Dihydroxy Cholesterol Diacetate and its impact on the broader lipid landscape. Advanced mass spectrometry techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS), are instrumental in separating and identifying various oxysterols and their metabolites. scbt.comnih.gov The development of optimized LC-MS/MS methods allows for the simultaneous and rapid quantification of multiple oxysterols in diverse biological samples, including plasma, and tissues like the cerebral cortex and liver. mdpi.com These methods can be applied to track the metabolic transformations of 4α,25-Dihydroxy Cholesterol Diacetate and to observe how it perturbs the endogenous oxysterol profile and other lipid classes.
Proteomics: While specific proteomics studies involving 4α,25-Dihydroxy Cholesterol Diacetate are yet to be published, its availability for proteomics research suggests its potential use in identifying protein interaction partners. scbt.com Thermal proteome profiling (TPP) is an emerging technique that could be employed to systematically identify the protein targets of 4α,25-Dihydroxy Cholesterol Diacetate. This method has been successfully used to show that the site of oxidation on the cholesterol backbone has a profound impact on target selectivity for other oxysterols.
Transcriptomics: Transcriptomic analysis, through techniques like RNA-sequencing, can reveal changes in gene expression in response to treatment with 4α,25-Dihydroxy Cholesterol Diacetate. This can provide insights into the signaling pathways and transcriptional networks it modulates. For instance, studies on related oxysterols like 25-hydroxycholesterol (B127956) (25-HC) have shown that it can suppress the expression of genes involved in cholesterol biosynthesis, such as Hmgcr, while inducing genes related to cholesterol export, like Abca1. nih.gov Similar investigations with 4α,25-Dihydroxy Cholesterol Diacetate could uncover its specific regulatory roles.
Exploring Novel Molecular Targets and Binding Partners of Oxysterols
A key area of future research is the identification and characterization of the molecular targets and binding partners of 4α,25-Dihydroxy Cholesterol Diacetate. This is fundamental to understanding its mechanism of action.
Nuclear Receptors: Many oxysterols are known to be ligands for nuclear receptors, particularly the Liver X Receptors (LXRα and LXRβ), which are master regulators of cholesterol homeostasis. For example, 4β-hydroxycholesterol has been identified as an LXR agonist that promotes the expression of Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), a key transcription factor in fatty acid synthesis. nih.gov Given its structural similarity, it is plausible that 4α,25-Dihydroxy Cholesterol or its diacetate derivative could also modulate LXR activity. Future studies should investigate the binding affinity of 4α,25-Dihydroxy Cholesterol Diacetate to LXRs and its effect on the expression of LXR target genes.
G-Protein Coupled Receptors (GPCRs): The G-protein coupled receptor 183 (GPR183), also known as the Epstein-Barr virus-induced gene 2 (EBI2), has been identified as a high-affinity receptor for another dihydroxycholesterol, 7α,25-dihydroxycholesterol. tocris.comglpbio.com This interaction plays a crucial role in directing the migration of immune cells. tocris.comglpbio.com It would be pertinent to investigate whether 4α,25-Dihydroxy Cholesterol Diacetate can also bind to and modulate the activity of GPR183 or other orphan GPCRs.
Other Binding Proteins: Oxysterols can also interact with other proteins involved in cholesterol transport and sensing. Studies have shown that 25-hydroxycholesterol binds to cytoplasmic proteins with different sedimentation coefficients than cholesterol, suggesting distinct protein partners. nih.gov Identifying the specific binding proteins for 4α,25-Dihydroxy Cholesterol Diacetate will be crucial in elucidating its cellular functions.
Development of Advanced In Vitro Systems for Mechanistic Dissection and High-Throughput Screening
To accelerate the discovery of the biological activities of 4α,25-Dihydroxy Cholesterol Diacetate, the development and application of advanced in vitro systems and high-throughput screening (HTS) methodologies are essential.
Advanced In Vitro Models: The use of sophisticated in vitro models, such as organoids and microphysiological systems (e.g., "organ-on-a-chip"), can provide a more physiologically relevant context to study the effects of 4α,25-Dihydroxy Cholesterol Diacetate compared to traditional 2D cell cultures. These systems can model the complex cellular interactions and microenvironments of specific tissues, allowing for a more accurate assessment of the compound's biological impact.
High-Throughput Screening (HTS): HTS allows for the rapid testing of large numbers of compounds for their effects on specific biological targets or cellular processes. bmglabtech.comwikipedia.org HTS assays could be developed to screen for the effects of 4α,25-Dihydroxy Cholesterol Diacetate on a wide range of cellular events, such as enzyme activity, receptor binding, gene expression, and cell viability. enamine.net The use of automated robotic systems and miniaturized assay formats, such as 384- or 1536-well plates, can significantly increase the efficiency of these screening efforts. bmglabtech.comwikipedia.org For instance, an HTS campaign could be designed to identify novel inhibitors or activators of pathways modulated by this oxysterol.
Addressing Challenges in Oxysterol Research and Future Methodological Advancements
The study of oxysterols, including 4α,25-Dihydroxy Cholesterol Diacetate, is not without its challenges. Addressing these will require continued methodological advancements.
Analytical Challenges: A major challenge in oxysterol research is their low abundance in biological systems compared to cholesterol, and the propensity of cholesterol to auto-oxidize, which can lead to artifactual formation of oxysterols during sample handling and analysis. nih.gov The development of robust and sensitive analytical techniques, such as advanced LC-MS/MS methods, is critical to overcome these issues. mdpi.com Furthermore, the existence of numerous isomers with similar physicochemical properties makes their chromatographic separation and specific quantification difficult.
Synthesis and Availability of Standards: The chemical synthesis of specific oxysterols and their derivatives is often complex. The availability of pure, well-characterized standards is essential for accurate identification and quantification in biological samples. The synthesis of deuterated or fluorinated analogs of oxysterols can serve as valuable internal standards for mass spectrometry-based quantification. nih.gov The use of the diacetate form of 4α,25-dihydroxycholesterol may be a strategy to improve its stability or facilitate its use in specific experimental settings, such as serving as a protected precursor for the active molecule. The synthesis of cholesterol derivatives and conjugates is an active area of research, with applications in drug delivery and the development of new bioactive compounds. nih.govmdpi.com
Future Methodological Directions: Future advancements in analytical chemistry, such as improved chromatographic materials and more sensitive mass spectrometers, will continue to enhance the ability to detect and quantify low-abundance oxysterols. Additionally, the development of novel chemical probes and biosensors for specific oxysterols could enable the real-time monitoring of their dynamics in living cells.
Q & A
Q. What are the established synthetic routes for 4α,25-Dihydroxy Cholesterol Diacetate, and how can purity be validated?
Methodological Answer: The synthesis of sterol diacetates often involves selective acetylation of hydroxyl groups. For cholesterol derivatives like 4α,25-Dihydroxy Cholesterol Diacetate, a two-step process is typically employed:
Hydroxylation : Cholesterol is hydroxylated at specific positions (e.g., 4α and 25) using enzymatic or chemical methods. Cytochrome P450 enzymes (e.g., CYP27A1) are critical for 25-hydroxylation, as seen in vitamin D metabolism .
Acetylation : The hydroxyl groups are acetylated using acetic anhydride or acetyl chloride in the presence of a catalyst (e.g., pyridine). Reaction conditions (temperature, solvent) must be optimized to avoid over-acetylation .
Q. Purity Validation :
- Chromatography : High-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometry (MS) detection is recommended. Retention times and spectral data (e.g., λmax) should match reference standards .
- Spectroscopy : Nuclear magnetic resonance (NMR) (e.g., <sup>1</sup>H, <sup>13</sup>C) confirms structural integrity. For example, acetyl protons typically resonate at δ 2.0–2.1 ppm .
Q. What role does 4α,25-Dihydroxy Cholesterol Diacetate play in vitamin D metabolism and related signaling pathways?
Methodological Answer: While 4α,25-Dihydroxy Cholesterol Diacetate is not a direct vitamin D metabolite, its structural analogs (e.g., 1α,25-dihydroxyvitamin D3) activate the vitamin D receptor (VDR) and regulate calcium homeostasis and immune responses. Key pathways include:
- CYP450 Enzymes : Hydroxylation at positions 1α and 25 by CYP27B1 and CYP2R1, respectively, is critical for vitamin D activation. 4α-hydroxylation may modulate receptor binding affinity .
- LXR/RORγ Signaling : Cholesterol derivatives often act as ligands for nuclear receptors like liver X receptor (LXR) or retinoid-related orphan receptor gamma (RORγ), influencing lipid metabolism and inflammation .
Q. Experimental Validation :
- Use luciferase reporter assays in VDR-transfected cells to assess transcriptional activity.
- Compare binding affinities via competitive radioligand assays with 1α,25-dihydroxyvitamin D3 as a control .
Advanced Research Questions
Q. How to design experiments to assess the compound’s role in immune cell migration via GPR183?
Methodological Answer: GPR183 (EBI2) is activated by oxysterols like 7α,25-dihydroxy cholesterol. To evaluate 4α,25-Dihydroxy Cholesterol Diacetate’s activity:
Cell Migration Assays :
- Transwell Migration : Seed GPR183-expressing B or T cells in the upper chamber. Add the compound to the lower chamber and quantify migrated cells using flow cytometry after 4–6 hours .
- Chemotaxis Imaging : Use live-cell imaging to track directional movement in response to a gradient of the compound .
Receptor Activation :
- Measure cAMP inhibition in GPR183-transfected HEK293 cells using forskolin stimulation. An IC50 < 10 nM suggests potent agonism .
Controls : Include GPR183-knockout cells and 7α,25-dihydroxy cholesterol as a positive control.
Q. How to resolve contradictions in literature regarding its efficacy in different cell types?
Methodological Answer: Contradictions may arise from variations in cell-specific receptor expression or metabolic activity. Strategies include:
Systematic Review : Extract data from Web of Science or PubMed using keywords (e.g., “4α,25-Dihydroxy Cholesterol Diacetate” AND “GPR183” AND “cell migration”). Compare experimental conditions (e.g., cell lines, assay protocols) .
Dose-Response Profiling : Test the compound across a wide concentration range (1 pM–10 µM) in primary cells (e.g., human B cells) vs. immortalized lines (e.g., Jurkat T cells).
Metabolic Stability Assays : Incubate the compound with liver microsomes to assess degradation rates, which may explain reduced activity in certain models .
Q. What analytical techniques are optimal for characterizing this compound in complex biological matrices?
Methodological Answer:
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Use a C18 column with a gradient elution (water/acetonitrile + 0.1% formic acid). Monitor for the [M+H]<sup>+</sup> ion at m/z 419.3 (calculated for C27H46O3).
- Immunoaffinity Extraction : Employ anti-sterol antibodies to isolate the compound from plasma or tissue homogenates before analysis .
Data Interpretation : Compare fragmentation patterns with synthetic standards and reference databases (e.g., PubChem).
Q. What guidelines ensure safe handling and storage of 4α,25-Dihydroxy Cholesterol Diacetate?
Methodological Answer:
- Storage : Store at -20°C in airtight, light-protected vials. Use desiccants to prevent hydrolysis of the diacetate groups .
- Handling : Work in a fume hood with nitrile gloves and lab coats. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .
Safety Data : Refer to SDS sheets for LD50 values and first-aid measures (e.g., eye irrigation with saline for accidental exposure) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
